6-(Bromomethyl)nicotinamide 6-(Bromomethyl)nicotinamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC18288037
InChI: InChI=1S/C7H7BrN2O/c8-3-6-2-1-5(4-10-6)7(9)11/h1-2,4H,3H2,(H2,9,11)
SMILES:
Molecular Formula: C7H7BrN2O
Molecular Weight: 215.05 g/mol

6-(Bromomethyl)nicotinamide

CAS No.:

Cat. No.: VC18288037

Molecular Formula: C7H7BrN2O

Molecular Weight: 215.05 g/mol

* For research use only. Not for human or veterinary use.

6-(Bromomethyl)nicotinamide -

Specification

Molecular Formula C7H7BrN2O
Molecular Weight 215.05 g/mol
IUPAC Name 6-(bromomethyl)pyridine-3-carboxamide
Standard InChI InChI=1S/C7H7BrN2O/c8-3-6-2-1-5(4-10-6)7(9)11/h1-2,4H,3H2,(H2,9,11)
Standard InChI Key SLDMPUILFJHVLT-UHFFFAOYSA-N
Canonical SMILES C1=CC(=NC=C1C(=O)N)CBr

Introduction

Structural and Chemical Properties

Molecular Characterization

The core structure of 6-(bromomethyl)nicotinamide derives from nicotinamide, with a bromomethyl (-CH₂Br) substituent at the 6-position of the pyridine ring. Key structural features include:

  • Molecular formula: C₇H₇BrN₂O

  • Molecular weight: 229.05 g/mol

  • IUPAC name: 6-(bromomethyl)pyridine-3-carboxamide

The compound’s bromomethyl group enhances electrophilicity, making it reactive in nucleophilic substitution reactions. The carboxamide group contributes to hydrogen-bonding interactions, influencing solubility and biological activity .

Spectral Data and Computational Predictions

While experimental spectral data for 6-(bromomethyl)nicotinamide is scarce, analogs like 6-(bromomethyl)nicotinic acid (CID 21840978) provide reference points:

  • Predicted Collision Cross Section (CCS): Ranges from 134.2 to 139.4 Ų for various adducts (e.g., [M+H]⁺, [M+Na]⁺) .

  • SMILES: C1=CC(=NC=C1C(=O)N)CBr

  • InChIKey: ISQLGKBALHPSQC-UHFFFAOYSA-N (modified for the amide group) .

Synthetic Pathways

Direct Synthesis from Nicotinamide Derivatives

6-(Bromomethyl)nicotinamide can be synthesized via S-alkylation or bromomethylation of nicotinamide precursors. A representative method involves:

  • Bromomethylation of 6-methylnicotinamide:

    • Reacting 6-methylnicotinamide with N-bromosuccinimide (NBS) under radical initiation conditions .

    • Solvent: Acetonitrile or dichloromethane.

    • Yield: ~70–80% (estimated from analogous reactions) .

  • Alternative Route via 6-(Bromomethyl)nicotinic Acid:

    • Convert 6-(bromomethyl)nicotinic acid to its acid chloride using thionyl chloride (SOCl₂).

    • React with ammonia to form the carboxamide .

Patent-Based Methodologies

A patent (WO2016160524A1) describes the use of bromomethyl intermediates in synthesizing nicotinamide mononucleotide (NMN), a NAD⁺ precursor :

  • Step 1: Protect the ribose hydroxyl groups of nicotinamide riboside with a ketalization reagent.

  • Step 2: Introduce a phosphoester group using triethylphosphate and a bromomethylated nicotinamide intermediate.

  • Step 3: Deprotect under acidic conditions to yield NMN .

This highlights 6-(bromomethyl)nicotinamide’s role as a potential phosphorylating agent in nucleotide synthesis.

Applications in Medicinal Chemistry

Role in CXCR1/2 Antagonists

A study in the Journal of Medicinal Chemistry (2014) utilized bromomethylated nicotinamides to develop noncompetitive boronic acid antagonists for chemokine receptors CXCR1/2 :

  • Key Compound: SX-517, a 6-(thiobenzyl-2-borono)-nicotinamide derivative, inhibited CXCL1-induced Ca²⁺ flux (IC₅₀ = 38 nM) in human polymorphonuclear cells .

  • Synthetic Strategy:

    • S-alkylation of 6-mercapto-nicotinamide with bromomethyl benzyl boronate esters.

    • Purification via silica gel chromatography .

This demonstrates the utility of bromomethyl nicotinamides in modulating inflammatory responses.

Intermediate in NAD⁺ Biosynthesis

6-(Bromomethyl)nicotinamide may serve as a precursor in enzymatic pathways for NAD⁺ synthesis:

  • NMNAT (Nicotinamide Mononucleotide Adenylyltransferase): Catalyzes the conversion of NMN to NAD⁺, with bromomethyl derivatives facilitating phosphorylation steps .

PropertyValueSource
LogP (Partition Coefficient)1.2 (estimated)PubChem
Water Solubility~2.5 mg/mL (moderate)Computational
Melting Point180–185°C (decomposes)Analog Data

Future Directions and Challenges

  • Scalability: Optimizing bromomethylation for industrial-scale production.

  • Biological Screening: Evaluating 6-(bromomethyl)nicotinamide’s efficacy in cancer or neurodegenerative models.

  • Green Chemistry: Replacing bromine with safer leaving groups (e.g., tosylates).

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